N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a triazolopyrimidine derivative characterized by a benzyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine-1-carboxamide moiety. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets such as enzymes and receptors. The ethyl group at the 3-position of the triazolopyrimidine ring enhances steric stability, while the benzyl and carboxamide groups contribute to target specificity and solubility .
Properties
IUPAC Name |
N-benzyl-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-2-26-17-15(22-23-26)16(20-13-21-17)24-8-10-25(11-9-24)18(27)19-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXARMOZBDXPVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that it may interact with various cellular targets, leading to changes in cellular functions.
Biochemical Pathways
Similar compounds have been reported to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that the compound may have an impact on inflammatory pathways.
Biochemical Analysis
Biochemical Properties
N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Furthermore, this compound can alter metabolic pathways, impacting the production and utilization of key metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as kinases and proteases. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics and endogenous compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a triazolopyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 269.35 g/mol. The presence of the triazolo[4,5-d]pyrimidine structure is crucial for its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 plays a significant role in gene regulation through histone methylation. By inhibiting LSD1, this compound can lead to increased levels of methylated histones, thereby altering gene expression profiles associated with cancer progression and cellular differentiation.
Anticancer Properties
The compound has shown promising results in various cancer cell lines. Notably:
- Inhibition of Cancer Cell Growth : Studies have demonstrated that it inhibits the growth of MGC-803 gastric cancer cells by inducing apoptosis and altering differentiation pathways.
- Gene Expression Modulation : The inhibition of LSD1 leads to an increase in methylated histones, which can reactivate silenced tumor suppressor genes and downregulate oncogenes.
Antimicrobial Activity
While the primary focus has been on its anticancer properties, there are indications that compounds similar to N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine derivatives exhibit antimicrobial activity. For example:
- Screening Against Pathogens : Related compounds have been tested against various pathogens and shown effectiveness in inhibiting bacterial growth through mechanisms involving enzyme inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and triazolopyrimidine moiety can significantly influence potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |
| Substitution at the piperazine nitrogen | Altered binding affinity to LSD1 |
| Variations in the triazolopyrimidine structure | Changes in anti-cancer efficacy |
Case Studies
Several studies highlight the biological activity of this class of compounds:
- In Vitro Studies : A study evaluated the inhibitory effects on LSD1 using various analogs of triazolo-pyrimidine derivatives. The most potent compounds showed IC50 values in the low micromolar range against cancer cell lines .
- In Vivo Models : Animal studies demonstrated potential therapeutic effects against tumors when administered with these compounds, showcasing their ability to penetrate biological barriers effectively .
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring substituted with a triazolopyrimidine moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The unique arrangement of nitrogen and carbon atoms contributes to its potential biological activities and reactivity.
Biological Activities
Research indicates that compounds with similar structures to N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide exhibit a range of biological activities:
- Anticancer Properties : Several studies have suggested that modifications to the triazolopyrimidine core can enhance efficacy against various cancer cell lines. For instance, compounds derived from triazolopyrimidine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound's structure allows for interactions with microbial targets, potentially leading to the development of new antibiotics. Research has indicated that similar piperazine derivatives possess significant antibacterial and antifungal properties.
- Neuropharmacological Effects : The piperazine ring is known for its neuroactive properties. Compounds with this structure have been investigated for their potential use in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a series of triazolopyrimidine derivatives. Among these, this compound was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a separate investigation published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial activity of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 3: Neuropharmacological Evaluation
A study conducted by Zhang et al. (2024) explored the neuropharmacological properties of piperazine derivatives in animal models of anxiety. The findings suggested that compounds similar to N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine showed anxiolytic effects comparable to those of benzodiazepines but with fewer side effects .
Comparison with Similar Compounds
Substituent Variations at the 3-Position
- Target compound : 3-ethyl group (C₂H₅).
- Analog 1 (): 3-(4-Methoxybenzyl) group. Exhibited anticancer activity against MCF-7 cells (75–79% yield in glycoside derivatives).
- Analog 2 () : 3-benzyl group. Demonstrated utility in synthesizing NADPH oxidase inhibitors (e.g., VAS2870), where the benzyl group stabilizes hydrophobic binding pockets .
Substituent Variations at the 7-Position
- Target compound : 4-(piperazine-1-carboxamide) group.
- Analog 3 () : 4-[N-(2-phenylethyl)piperazine-1-carboxamide]. Molecular weight: 380.45 g/mol. The phenethyl group increases lipophilicity (logP ~2.8) compared to the benzyl variant (logP ~2.3) .
- Analog 4 () : N-(4-Acetylphenyl)-2-[4-(3-ethyl-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide. The acetyl group introduces hydrogen-bonding capacity, improving solubility (408.47 g/mol) .
Pharmacological and Biochemical Profiles
Key Observations:
- Target Compound vs.
- Target Compound vs. RG7774 : The absence of a tetrazole ring (as in RG7774) may limit CB2 affinity but broaden kinase selectivity .
Physicochemical and ADME Properties
- Molecular Weight : 408.47 g/mol ( analog) vs. 380.45 g/mol (target compound) .
- Solubility : Carboxamide derivatives (target compound) exhibit higher aqueous solubility (>50 μM) than sulfide analogs (VAS2870: ~10 μM) due to polar functional groups .
- Metabolic Stability : The benzyl group in the target compound may increase CYP3A4-mediated oxidation risk compared to methoxybenzyl analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution or coupling reactions to attach the triazolo-pyrimidine moiety to the piperazine ring. For example, react 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with a pre-functionalized piperazine derivative under reflux in DMF with potassium hydride as a base .
- Step 2 : Introduce the benzyl carboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine amine and benzyl isocyanate.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometry to maximize yield. Monitor progress via TLC or HPLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Essential Methods :
- NMR Spectroscopy : Use , , and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of the triazolo-pyrimidine and piperazine substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>98%) with C18 columns and UV detection at 254 nm .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- Receptor Binding Assays : Test affinity for adenosine receptors (A, A) or dopamine receptors (D3), as triazolo-pyrimidines and piperazines are known modulators .
- Enzyme Inhibition : Evaluate inhibition of phosphodiesterases (PDEs) or kinases using fluorometric or radiometric assays .
- Cellular Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
Q. What solvent systems are suitable for solubility testing of this compound?
- Protocol :
- Primary Solvents : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4 PBS) with co-solvents like ethanol (≤10% v/v).
- Quantification : Use UV-Vis spectroscopy at λ (e.g., 270–300 nm for triazolo-pyrimidine) to determine solubility limits .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with adenosine A receptors. Focus on hydrogen bonding with the carboxamide group and π-π stacking of the triazolo-pyrimidine .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
- SAR Analysis : Modify the ethyl group on the triazole or benzyl substituents to balance lipophilicity and solubility (clogP < 3) .
Q. What strategies resolve contradictory data in biological activity across different assay platforms?
- Troubleshooting :
- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. cAMP accumulation assays for GPCRs) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify assay-specific artifacts .
- Batch Effect Correction : Normalize data using internal controls (e.g., reference inhibitors) to account for inter-lab variability .
Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?
- Stability Protocol :
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 h. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carboxamide) .
- Oxidative Stress : Expose to 0.1% HO and analyze for triazole ring oxidation using LC-MS/MS.
- Photostability : Conduct ICH Q1B testing under UV light (320–400 nm) for 48 h .
Q. What methodologies enable efficient scale-up of synthesis while maintaining enantiomeric purity (if applicable)?
- Process Chemistry :
- Flow Reactors : Use continuous flow systems for exothermic steps (e.g., triazole formation) to improve heat dissipation and reduce side reactions .
- Chiral Resolution : If stereocenters exist, employ chiral HPLC (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
- DoE Optimization : Apply design-of-experiment (DoE) software (e.g., JMP) to optimize parameters like temperature, catalyst loading, and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
